Product packaging for Methyl 2,6-dichloronicotinate(Cat. No.:CAS No. 65515-28-8)

Methyl 2,6-dichloronicotinate

Cat. No.: B1589087
CAS No.: 65515-28-8
M. Wt: 206.02 g/mol
InChI Key: IFVVGOJYWCHRCT-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloronicotinate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B1589087 Methyl 2,6-dichloronicotinate CAS No. 65515-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVVGOJYWCHRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455409
Record name Methyl 2,6-dichloronicotinate
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-28-8
Record name Methyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-dichloropyridine-3-carboxylate
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Significance in Contemporary Organic Synthesis

The importance of methyl 2,6-dichloronicotinate in modern organic synthesis lies in its role as a highly adaptable intermediate. The two chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution and are active participants in various cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. smolecule.comrsc.org

Catalytic cross-coupling is a cornerstone of modern synthesis for creating complex molecules, and this compound is a valuable substrate for these transformations. rsc.org It is frequently used in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.orgresearchgate.net For instance, palladium catalysts like Pd(PPh₃)₄ have been used to achieve regioselective coupling at the 6-position of the pyridine ring. rsc.orgresearchgate.net Predictive models of reactivity have been developed to better understand and forecast the outcomes of such reactions, noting that for Suzuki-Miyaura coupling, substitution is favored at the C6 position over the C2 position. rsc.orgscispace.com

Furthermore, the compound is a key substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the displacement of the chloro groups with a variety of nucleophiles, including phenols, amines, and thiols. researchgate.netresearchgate.neteurjchem.com The regioselectivity of these substitutions can be challenging to control but is critical for practical synthesis. researchgate.net Research has shown that the choice of catalyst, base, and solvent can direct the substitution to either the C2 or C6 position with high selectivity. researchgate.netresearchgate.net For example, the use of the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to exclusively yield 6-substituted products when reacting with phenols. researchgate.neteurjchem.com These selective transformations are fundamental in building the core structures of many targeted agrochemicals and pharmaceuticals. chemimpex.comcymitquimica.com

Reaction Type Key Features Example Catalyst/Reagent Source
Suzuki-Miyaura Coupling Forms aryl-aryl bonds; regioselective for the 6-position.Pd(PPh₃)₄ rsc.orgresearchgate.net
Buchwald-Hartwig Amination Introduces amino groups, often at position 5 after initial modification.Pd(OAc)₂/Xantphos
Nucleophilic Aromatic Substitution (SNAr) Substitutes chlorine with nucleophiles like phenols; can be highly regioselective.1,4-diazabicyclo[2.2.2]octane (DABCO) researchgate.neteurjchem.com
Titanium-Catalyzed Cross-Coupling Couples with Grignard reagents; ester group can direct substitution to the 6-position.Ti-based catalysts acs.org

Role As a Privileged Scaffold in Heterocyclic Chemistry

In medicinal and agricultural chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of diverse bioactive compounds. beilstein-journals.orgresearchgate.netnih.gov The pyridine (B92270) ring, a core component of methyl 2,6-dichloronicotinate, is a well-established privileged structure in drug discovery. beilstein-journals.org

The 2,6-dichloropyridine (B45657) framework of this compound acts as a valuable starting point for creating libraries of novel molecules for biological screening. smolecule.com The two reactive chlorine sites allow for systematic chemical modifications, enabling chemists to synthesize a wide range of derivatives and explore their structure-activity relationships. smolecule.comnih.gov This synthetic versatility is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Derivatives synthesized from this scaffold have been investigated for a variety of potential therapeutic and agricultural applications. Research has explored these derivatives as potential antimicrobial agents, anti-inflammatory compounds, herbicides, and anticancer agents. smolecule.comchemimpex.com For example, it has been used as a precursor in the synthesis of compounds showing promising anticancer properties. vulcanchem.com Its utility as a building block for agrochemicals, such as pesticides and herbicides, is also a significant area of research. chemimpex.comcymitquimica.com The ability to generate a multitude of structurally related yet distinct molecules from a single, accessible starting material solidifies the role of this compound as a privileged scaffold in heterocyclic chemistry.

Historical Perspective of Research Development

The research trajectory of methyl 2,6-dichloronicotinate is intrinsically linked to the broader history of pyridine (B92270) and nicotinic acid chemistry. The foundational work in this area began in the 19th and early 20th centuries, with the first synthesis of nicotinic acid by Huber in 1867 and its subsequent isolation from natural sources by Funk in 1914. These early discoveries established the fundamental chemical framework that would later be elaborated upon to create highly substituted derivatives.

The development of synthetic methodologies for pyridine functionalization has been a continuous process. Early methods often lacked the precision and selectivity required for complex molecular synthesis. However, the advent of modern catalytic chemistry has revolutionized the field. The development of transition metal-catalyzed cross-coupling reactions, pioneered by chemists like Suzuki and Buchwald, provided powerful tools for the selective modification of halogenated heterocycles like this compound.

A significant theme in the compound's research history is the pursuit of regioselectivity. researchgate.netresearchgate.net Controlling which of the two chlorine atoms reacts has been a central challenge. researchgate.net Over the years, research has moved from relying on the inherent electronic properties of the ring to using sophisticated catalytic systems to direct the reaction to a specific site. researchgate.net Studies have demonstrated how the choice of catalyst (e.g., palladium vs. titanium), ligands, and even the 3-substituent (ester, amide, cyano) can influence the reaction's outcome, allowing for the selective synthesis of either 2- or 6-substituted pyridines. researchgate.netacs.org This evolution from broad reactivity studies to fine-tuned, selective transformations highlights the maturation of research surrounding this important chemical intermediate.

Current Research Trajectories and Future Outlook

Established Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid. However, other methods starting from different precursors have also been developed.

The primary and most direct precursor for the synthesis of this compound is 2,6-dichloronicotinic acid. researchgate.net This starting material is commercially available and provides a straightforward route to the desired methyl ester. researchgate.net

An alternative synthetic pathway involves the use of (trichloromethyl)pyridine compounds. google.com Specifically, compounds like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted into the corresponding pyridinecarboxylic acid chloride, which can then be esterified to yield this compound. google.com

In a notable continuous flow process, 2,6-dichloronicotinic acid is used as the acidic precursor which is then reacted with diazomethane (B1218177), generated in-situ from N-nitroso-N-methylurea (MNU). rsc.org

Several methods have been optimized to produce this compound efficiently.

One highly efficient method is a continuous flow procedure. rsc.org In this process, a stream of N-nitroso-N-methylurea (MNU) is reacted with potassium hydroxide (B78521) (KOH) to generate diazomethane in-line. rsc.org This diazomethane stream is then immediately reacted with a solution of 2,6-dichloronicotinic acid. rsc.org This integrated system allows for the safe generation and immediate consumption of the potentially hazardous diazomethane, leading to a high yield of this compound, reported at 98%. rsc.org

Another synthetic strategy involves the vapor-phase conversion of (trichloromethyl)pyridine compounds over gamma-alumina (γ-Al₂O₃). google.com The reaction is typically carried out at high temperatures, generally between 250°C and 450°C, with a preferred range of 300°C to 400°C. google.com This process first yields the corresponding pyridinecarboxylic acid chloride, which is subsequently converted to the methyl ester. google.com

Esterification of 2,6-dichloro-4-methyl-pyridine-3-carboxylic acid can be achieved using iodomethane (B122720) in the presence of potassium carbonate (K₂CO₃) in a solvent like DMF at 0°C, followed by stirring at room temperature. ambeed.com

The following table summarizes the reaction conditions for different synthetic routes.

Starting Material Reagents Solvent/Catalyst Temperature Yield Reference
2,6-Dichloronicotinic AcidIn-situ generated Diazomethane (from MNU and KOH)-Steady State98% rsc.org
2,3-Dichloro-5-(trichloromethyl)pyridine-Gamma-alumina (γ-Al₂O₃)250°C - 450°C- google.com
2,6-Dichloro-4-methyl-pyridine-3-carboxylic acidIodomethane, K₂CO₃DMF0°C to RT- ambeed.com

Functionalization and Derivatization Strategies Utilizing this compound

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable building block for creating more complex molecules. The regioselectivity of these substitutions can be controlled by catalysts or solvents, allowing for the targeted synthesis of either 2- or 6-substituted products. researchgate.netnih.gov

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic attack. The outcome of the reaction, in terms of which chlorine is replaced, can be finely tuned.

The use of specific catalysts can direct the substitution to a particular position. A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the reaction of this compound with phenols. researchgate.net This DABCO-catalyzed substitution has been shown to be highly regioselective, exclusively affording the 6-substituted products in high yields. researchgate.net This catalytic control provides a reliable method for synthesizing 6-aryloxy-2-chloronicotinates.

The choice of solvent can have a profound impact on the regioselectivity of SNAr reactions. researchgate.net Research on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) in 21 different solvents demonstrated a clear correlation between the solvent properties and the isomeric product ratio. researchgate.net

The regioselectivity is primarily influenced by the solvent's ability to act as a hydrogen-bond acceptor, which is quantified by the Kamlet–Taft solvatochromic parameter, β. researchgate.net For instance, using a solvent with a low β value like dichloromethane (B109758) (DCM, β = 0.10) resulted in a 16:1 regioselectivity favoring substitution at the 2-position. researchgate.net Conversely, switching to a solvent with a high β value like dimethyl sulfoxide (B87167) (DMSO, β = 0.76) inverted the selectivity, yielding a 2:1 ratio in favor of the 6-isomer. researchgate.net This demonstrates that by simply changing the solvent, one can direct the nucleophilic attack to either the C2 or C6 position. researchgate.net

The table below illustrates the effect of the solvent on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine.

Solvent Kamlet-Taft β Parameter Regioselectivity (2-isomer : 6-isomer) Reference
Dichloromethane (DCM)0.1016 : 1 researchgate.net
Dimethyl Sulfoxide (DMSO)0.761 : 2 researchgate.net

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine Ring

Substituent Effects on Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving this compound is profoundly influenced by the nature and position of other substituents on the pyridine ring. The two chlorine atoms at the C2 and C6 positions are electronically distinct due to their proximity to the ring nitrogen and the C3-methoxycarbonyl group, leading to preferential substitution at one site over the other.

In nucleophilic aromatic substitution (SNAr) reactions, the character of a substituent at the 3-position can dictate the site of attack. Studies have shown that with a 3-carboxylate or 3-amide substituent, nucleophilic attack is often preferred at the C2 position. researchgate.net Conversely, electron-withdrawing groups like 3-cyano or 3-trifluoromethyl tend to direct substitution to the C6 position. researchgate.net The steric bulk of substituents near the pyridine ring can also play a critical role; bulky groups at the 3-position can induce regioselectivity that favors the less sterically hindered C6-position. researchgate.netresearchgate.net

In the context of palladium-catalyzed cross-coupling reactions, substituent effects are explained by their influence on the electronic properties of the substrate, particularly the frontier molecular orbitals. For this compound, the electron-withdrawing methoxycarbonyl group at C3 results in the lowest unoccupied molecular orbital (LUMO) having a larger orbital coefficient at the C6 position. chemrxiv.orgchemrxiv.org This electronic predisposition makes the C6 position more favorable for the initial oxidative addition step in catalytic cycles like the Suzuki-Miyaura coupling, leading to predominant formation of the C6-substituted product. chemrxiv.orgchemrxiv.org This effect can be modulated by changing the C3 substituent; for instance, switching from an ester to an amide group can alter the preferred reaction site to C2, a phenomenon attributed to chelation of the palladium catalyst by the amide. acs.orgresearchgate.net

The directing influence of various substituents is summarized in the table below.

Reaction TypeC3-SubstituentPreferred Position of SubstitutionRationale
SNAr-COOCH₃, -CONH₂C2Electronic effects, potential chelation
SNAr-CN, -CF₃C6Strong electron-withdrawing effect
Suzuki Coupling-COOCH₃C6Larger LUMO coefficient at C6
Suzuki Coupling-CONH₂C2Chelation-directing effect

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, has been effectively applied to this molecule for the synthesis of complex aryl-substituted pyridines.

The regioselectivity of the Suzuki-Miyaura reaction with this compound is a key consideration. When reacted with aryl boronic acids using a standard palladium catalyst such as Pd(PPh₃)₄, the coupling reaction preferentially occurs at the C6 position. rsc.orgresearchgate.net Experimental results show a selectivity ratio of approximately 5:1 in favor of the 6-aryl product over the 2-aryl product. rsc.orgsemanticscholar.org This observed selectivity is driven by the electronic properties of the substrate, where the C6 position is activated towards oxidative addition by the palladium(0) catalyst. chemrxiv.orgchemrxiv.org

The choice of catalyst, ligands, and reaction conditions can be optimized to enhance both yield and regioselectivity. For instance, the use of specific palladium catalysts like PXPd2 in methanol (B129727) has been shown to afford high regioselectivity in the coupling of related 2,6-dichloronicotinamides. acs.orgresearchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the electronic activation provided by the pyridine nitrogen and the ester group facilitates their participation in these coupling reactions. harvard.edu

Below is a table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of this compound.

CatalystBoronic AcidBaseSolventTemperature (°C)Major Product (C6:C2 Ratio)
Pd(PPh₃)₄Arylboronic acidK₂CO₃Aqueous Dioxane656-Aryl-2-chloronicotinate (~5:1)
Pd(OAc)₂ / SPhosp-Tol-B(OH)₂K₃PO₄Dioxane/Water606-Aryl-2-chloronicotinate (Predicted ~7:1)

Ester Functional Group Transformations (e.g., Hydrolysis, Transesterification)

The methyl ester group of this compound can undergo various transformations common to carboxylic esters, most notably hydrolysis and transesterification. These reactions allow for the modification of the C3 substituent, further expanding the synthetic utility of the core structure.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2,6-dichloronicotinic acid. This transformation is typically achieved under basic conditions, a process known as saponification, followed by an acidic workup. researchgate.net For example, treatment with an alkali hydroxide like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent will yield the carboxylate salt, which is then protonated to give the free acid. Care must be taken to control reaction conditions to avoid potential nucleophilic substitution of the chloro groups by the hydroxide.

Transesterification: This process involves the conversion of the methyl ester into a different alkyl ester by reacting it with another alcohol (R'-OH) in the presence of a catalyst. scielo.br The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct, for instance, through azeotropic distillation. scielo.brgoogle.com Both acid and base catalysts can be employed. e3s-conferences.org This reaction is useful for modifying the properties of the molecule, such as solubility or lipophilicity, by introducing different ester side chains.

ReactionReagentsConditionsProduct
HydrolysisNaOH or KOH, then H₃O⁺Aqueous or alcoholic solvent2,6-Dichloronicotinic acid
TransesterificationR'-OH, Acid or Base catalystExcess R'-OH or removal of MeOHAlkyl 2,6-dichloronicotinate

Oxidation and Reduction Reactions

The pyridine ring and its substituents in this compound can participate in oxidation and reduction reactions, although the reactivity is heavily influenced by the presence of the deactivating chloro and ester groups.

Reduction: The compound can be subjected to reduction under various conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester group to a primary alcohol, yielding (2,6-dichloropyridin-3-yl)methanol. Catalytic hydrogenation (H₂ with a palladium catalyst) can potentially reduce the pyridine ring itself, though this often requires harsh conditions. More specific reductions, such as converting a nitro group to an amine on a similar nicotinic acid framework, can be achieved with catalytic hydrogenation under controlled conditions, leaving the chloro and ester groups intact.

Oxidation: Oxidation of the pyridine ring system is generally difficult due to its electron-deficient nature, which is exacerbated by the chloro substituents. However, specific reagents may achieve oxidation at certain positions if activating groups are present. For instance, oxidation of the methyl group of a toluene (B28343) analogue can be achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). In the case of this compound, the existing substituents are generally stable to common oxidizing agents, but side-chain modifications could introduce functionalities amenable to oxidation.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes, particularly with respect to regioselectivity.

Detailed Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process. masterorganicchemistry.comlibretexts.org It begins with the nucleophilic attack on one of the carbon atoms bearing a chlorine atom (C2 or C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nature of the pyridine nitrogen and the C3-methoxycarbonyl group helps to stabilize this anionic intermediate. researchgate.netmsu.edu In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the pyridine ring is restored. The regioselectivity is determined by the relative stability of the two possible Meisenheimer complexes (attack at C2 vs. C6).

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction proceeds via a well-established catalytic cycle. harvard.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond at either the C2 or C6 position. This is typically the rate-determining and selectivity-determining step. For this compound, this step preferentially occurs at the more electronically deficient C6 position. rsc.orgsemanticscholar.orgscispace.com

Transmetalation: The aryl group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Ester Hydrolysis (Base-Catalyzed): The saponification mechanism involves the nucleophilic acyl substitution of the ester. scielo.br A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form the carboxylic acid. In the basic medium, the acidic carboxylic acid is immediately deprotonated to form the carboxylate salt, and the methoxide ion is protonated by the solvent. Final acidification of the carboxylate yields the neutral carboxylic acid.

Kinetic and Thermodynamic Considerations in Reaction Selectivity

The selectivity observed in reactions of this compound is often a result of a delicate balance between kinetic and thermodynamic factors.

SNAr Reactions: In SNAr reactions, the distribution of regioisomers can be under either kinetic or thermodynamic control. The kinetic product is formed via the lowest activation energy pathway, while the thermodynamic product is the most stable isomer. For instance, the regioselectivity of the reaction with 1-methylpiperazine has been shown to be highly dependent on the solvent. researchgate.net The selectivity can be correlated with the solvent's hydrogen-bond acceptor ability (the Kamlet-Taft β parameter), allowing for a switch from a kinetically favored product in one solvent to a thermodynamically favored one in another. researchgate.net This demonstrates that the transition state energies, and thus the reaction kinetics, can be significantly influenced by solvent-intermediate interactions. Predictions of regioselectivity can also be based on the calculated relative stabilities of the isomeric Meisenheimer intermediates, which is a thermodynamic approach. researchgate.net

Suzuki-Miyaura Coupling: The regioselectivity in the Suzuki-Miyaura coupling is primarily under kinetic control, determined by the initial oxidative addition step. rsc.orgscispace.com Computational studies have modeled the activation free energy (ΔΔG‡) for the oxidative addition of palladium to the C2-Cl and C6-Cl bonds. These models predict a lower activation barrier for insertion at the C6 position, with a calculated ΔΔG‡ of approximately 5.4-5.6 kJ/mol favoring C6. semanticscholar.orgscispace.com This kinetic preference aligns well with the experimentally observed product ratios. rsc.org The underlying reason for this kinetic selectivity is rooted in Frontier Molecular Orbital (FMO) theory; the LUMO of this compound has a larger coefficient at C6, indicating it is the more electrophilic site and more susceptible to attack by the nucleophilic Pd(0) catalyst. chemrxiv.orgchemrxiv.org Therefore, the reaction proceeds faster via the transition state involving the C6 position.

Role of Metal and Organocatalysis in Reaction Efficiency and Selectivity

The synthesis of derivatives of this compound often involves nucleophilic aromatic substitution (SNAr) reactions, where one or both chlorine atoms are replaced by a nucleophile. The efficiency and, crucially, the regioselectivity of these substitutions can be significantly enhanced and controlled through the use of catalytic systems. Both metal-based catalysts and small organic molecules (organocatalysts) have proven effective in improving reaction rates and directing the substitution to a specific position (either C-2 or C-6) on the pyridine ring.

Organocatalysis in Nucleophilic Aromatic Substitution

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering mild and environmentally benign alternatives to metal-based systems. eurjchem.com In the context of this compound, the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as a highly effective catalyst for promoting regioselective SNAr reactions. eurjchem.comresearchgate.net

Research has demonstrated that DABCO can catalyze the reaction between this compound and various phenols to afford exclusively the 6-aryloxy-2-chloronicotinate products. eurjchem.comresearchgate.net This high regioselectivity is a key advantage, eliminating the formation of isomeric byproducts and simplifying purification processes. The reaction proceeds in high yields under the catalytic influence of DABCO, often in the presence of a base like triethylamine. eurjchem.com The catalytic cycle is believed to involve the activation of the substrate towards nucleophilic attack.

The choice of solvent can also play a critical role in determining the regiochemical outcome of SNAr reactions on the 2,6-dichloropyridine (B45657) scaffold. Studies on related systems have shown that the regioselectivity can be dramatically switched by changing the solvent. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, a 16:1 selectivity for the 2-isomer was observed in dichloromethane (DCM), which could be inverted to a 2:1 selectivity for the 6-isomer in dimethyl sulfoxide (DMSO). gu.se This effect is attributed to the solvent's hydrogen-bond acceptor ability. gu.se

Table 1: DABCO-Catalyzed SNAr Reaction of this compound with Phenols

Catalyst Nucleophile Base Solvent Selectivity Yield Reference

This table summarizes the general findings on the use of DABCO as an organocatalyst for the regioselective substitution of this compound.

Metal Catalysis in Substitution and Coupling Reactions

Transition metal catalysis provides a versatile and potent method for activating halo-pyridines like this compound toward substitution reactions. The general principle involves the coordination of the metal center to the pyridine ring system, which withdraws electron density and activates the ring for nucleophilic attack. acsgcipr.org This can occur via two main pathways: π-complexation of the metal to the aromatic ring or σ-complexation to the lone pair of the nitrogen atom. acsgcipr.org Metals such as Ruthenium are often used for π-activation, while Lewis acidic metals like Palladium, Lithium, Magnesium, and Zinc can be employed for σ-complexation. acsgcipr.org

Palladium catalysis, in particular, has been successfully applied in regioselective cross-coupling reactions of related 2,6-dichloropyridine derivatives. For example, a highly regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with various aryl boronic acids was achieved using the palladium catalyst PXPd2. acs.org The regioselectivity for substitution at the C-2 position was directed by the chelation of the palladium catalyst to the adjacent amide group. acs.org While the substrate is an amide and not a methyl ester, this work highlights the power of palladium catalysis to control regioselectivity in closely related systems. The use of an air-stable catalyst like PXPd2 in a common solvent like methanol further enhances the practical utility of this method. acs.org

Table 2: Example of Metal-Catalyzed Regioselective Synthesis on a 2,6-Dichloronicotinoyl Scaffold

Catalyst Substrate Reaction Type Base Solvent Selectivity Reference

This table illustrates the application of palladium catalysis for achieving regioselectivity in a system analogous to this compound, demonstrating the potential of metal catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyridine ring and the protons of the methyl ester group will exhibit characteristic chemical shifts. The protons on the dichloropyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts influenced by the electron-withdrawing effects of the chlorine atoms and the ester group. The methyl protons of the ester group will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound will show distinct signals for the carbonyl carbon of the ester, the carbon of the methyl group, and the carbons of the pyridine ring. The chemical shifts of the ring carbons are significantly affected by the attached chlorine atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅Cl₂NO₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. cam.ac.uk The monoisotopic mass of the compound is approximately 204.969734 amu. cam.ac.uk

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern, with its distinct M, M+2, and M+4 peaks, serves as a clear indicator of a dichloro-substituted compound.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) can offer valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which corresponds to the loss of specific functional groups, such as the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as the loss of chlorine atoms. This fragmentation pattern provides further confirmation of the compound's structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Determination and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and can also provide insights into its conformational properties. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. chemscene.com Key expected absorptions include:

C=O Stretching: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the carbonyl group of the ester.

C-O Stretching: Absorptions corresponding to the C-O stretching of the ester group will appear in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C=C and C=N Stretching: Vibrations associated with the pyridine ring will be observed in the 1400-1600 cm⁻¹ range.

The combined use of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of all key functional groups and providing a more complete picture of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group.

The pyridine ring, being an aromatic system, will exhibit characteristic absorptions. The presence of the chlorine atoms and the methyl ester group as substituents on the ring will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted pyridine. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide further evidence for the specific substitution pattern of the molecule.

Application in Analytical Method Development and Validation as a Reference Material

In analytical chemistry, well-characterized compounds like this compound serve as essential reference materials. Its established purity and well-defined spectroscopic properties allow it to be used as a standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

By using this compound as a reference standard, analytical laboratories can ensure the accuracy, precision, and reliability of their methods for quantifying this compound or related substances in various samples. It can be used for instrument calibration, as a quality control standard to monitor the performance of an analytical method over time, and to establish the traceability of measurement results.

Data Tables

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Features/Data
¹H NMR Aromatic protons (pyridine ring), Methyl protons (ester group)
¹³C NMR Carbonyl carbon, Methyl carbon, Pyridine ring carbons
Mass Spectrometry Molecular Ion Peak (M⁺), Isotopic pattern for two chlorine atoms, Fragmentation pattern
Infrared (IR) Spectroscopy C=O stretch (~1720-1740 cm⁻¹), C-O stretch (1000-1300 cm⁻¹), Aromatic C=C/C=N stretches (1400-1600 cm⁻¹)
UV-Vis Spectroscopy π → π* and n → π* transitions

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of molecules like this compound. journalirjpac.comphyschemres.org Methods such as DFT with the B3LYP functional are commonly employed to optimize molecular geometry and compute a range of parameters that describe the molecule's stability and reactivity. journalirjpac.comsemanticscholar.org These calculations are fundamental to understanding the intrinsic properties that govern how the compound interacts and reacts.

The electronic structure of a molecule is key to its reactivity. For this compound, the pyridine ring, being electron-deficient, is further activated by the presence of two electron-withdrawing chlorine atoms and a methyl ester group. DFT calculations can precisely map the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule.

Frontier Molecular Orbital (FMO) Analysis in Reaction Prediction and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry that explains reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ku.edu.np The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgku.edu.np The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. physchemres.orgresearchgate.net

For this compound, FMO analysis is particularly insightful for predicting the regioselectivity of its reactions, such as palladium-catalyzed cross-coupling. scispace.comchemrxiv.org Theoretical studies have shown that the presence of the electron-withdrawing methyl nicotinate (B505614) group at the C3 position significantly influences the distribution of the LUMO. chemrxiv.org Specifically, the LUMO has a large coefficient (a high density) at the C6 carbon position. chemrxiv.orgchemrxiv.org In a reaction involving a nucleophile or an organometallic catalyst, the interaction is dominated by the catalyst's HOMO and the substrate's LUMO. Consequently, the reaction preferentially occurs at the C6 position, which is the most electrophilic site as predicted by its high LUMO density. chemrxiv.org This theoretical prediction aligns perfectly with experimental observations where Suzuki-Miyaura couplings yield the C6-arylated product in a 5:1 ratio over the C2 product. scispace.comchemrxiv.org

Transition State Theory and Activation Energy Calculations

Transition state theory allows for the computational investigation of reaction pathways and the calculation of activation energies (ΔG‡), which determine reaction rates. wuxiapptec.com By modeling the high-energy transition state structures for a reaction, chemists can predict which pathway is more favorable. wuxiapptec.com

This approach has been successfully applied to understand the regioselectivity of reactions involving this compound. scispace.com Computational models have been developed to calculate the activation energies for oxidative addition of a palladium(0) catalyst at both the C2 and C6 positions. scispace.comchemrxiv.org A quantitative structure-reactivity model predicted the activation energy for the reaction at the C6 position to be lower than at the C2 position by a difference (ΔΔG‡) of 5.6 kJ/mol. scispace.com This energy difference corresponds to a predicted product ratio of approximately 7:1 in favor of C6 substitution at 65 °C, which is in close agreement with the experimentally observed 5:1 ratio. scispace.com This demonstrates the predictive power of transition state calculations in rationalizing and forecasting the outcomes of complex chemical reactions.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein or DNA. tmkarpinski.com While direct molecular docking studies featuring this compound as the primary ligand are not extensively documented, its role as a synthetic precursor is paramount. It serves as a foundational scaffold for creating more complex molecules that are subsequently evaluated as potential drug candidates through docking and dynamics simulations. For instance, derivatives of dichloronicotinates are synthesized and optimized to act as inhibitors for targets like protein kinases. frontiersin.org The insights gained from docking these derivatives help in understanding the key interactions within the target's binding site, guiding further structural modifications to enhance potency and selectivity.

Prediction of Chemical Properties and Reactivity Profiles

The reactivity profile of this compound is comprehensively defined by computational methods. DFT calculations can determine a variety of global and local reactivity descriptors that quantify its chemical behavior. journalirjpac.com

Reactivity DescriptorSignificance
HOMO Energy (EHOMO)Relates to the ionization potential and the ability to donate electrons.
LUMO Energy (ELUMO)Relates to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability; smaller gaps suggest higher reactivity. researchgate.net
Electronegativity (χ)Measures the power of the molecule to attract electrons.
Chemical Hardness (η)Measures the resistance to change in electron distribution or charge transfer.

In Silico Approaches to Structure-Activity Relationships

In silico approaches are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com this compound is a valuable starting material for generating compound libraries used in SAR studies. frontiersin.orgrjraap.com By systematically replacing the chlorine atoms at the C2 and C6 positions with various functional groups, chemists can create a series of analogs.

The biological activities of these analogs are then measured, and computational (QSAR - Quantitative Structure-Activity Relationship) models are built to correlate specific structural features with the observed activity. nih.gov These models help identify which chemical modifications enhance or diminish the desired biological effect, thereby guiding the rational design of new, more effective therapeutic agents. mdpi.comrjraap.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Methyl 2,6-Dichloronicotinate as a Core Structure for Bioactive Compounds

The chemical architecture of this compound serves as a foundational building block for a wide range of bioactive compounds. The two chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic and often regioselective introduction of various functional groups. This adaptability enables chemists to construct large libraries of derivatives and explore their biological activities systematically.

This compound is a key intermediate in the synthesis of novel pharmaceutical agents targeting a spectrum of diseases. Its applications span from oncology to infectious diseases and neurology. For instance, it has been utilized as the starting material for the development of:

KIF18A Inhibitors: These compounds are investigated as potential anti-cancer agents due to their ability to modulate the KIF18A protein, which is involved in cell cycle progression. google.comjustia.com

Tubulin Polymerization Inhibitors: By serving as the precursor for a class of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, it contributes to the development of compounds that inhibit tubulin assembly, a validated target in cancer therapy. gu.se

HIV Integrase Inhibitors: The scaffold has been used to create complex 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, which are potent inhibitors of HIV integrase, an essential enzyme for viral replication. google.com

NaV1.8 Inhibitors: Derivatives have been synthesized as inhibitors of the NaV1.8 sodium ion channel, a significant target for the treatment of pain.

mGlu5 Receptor Modulators: The core structure has been elaborated to produce antagonists of the mGlu5 receptor, which is a target for various neurological and psychiatric disorders. gu.se

The ability to selectively replace one or both chlorine atoms allows for precise tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure modifications affect a compound's biological activity. This compound is an excellent substrate for such studies due to the differential reactivity of its two chlorine atoms, allowing for the systematic synthesis of analogues.

One study focused on a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, synthesized from this compound, as tubulin polymerization inhibitors. gu.se The SAR exploration revealed several key findings:

A tertiary amine linker between the pyridine and phenyl rings was crucial for potent antitumor activity.

A methoxy (B1213986) group at the para-position of the phenyl ring was favorable.

The methyl ester group at the 3-position of the pyridine ring (originating from the starting material) contributed to higher potency compared to other tested groups. gu.se

Another extensive SAR study was conducted on derivatives of 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine, prepared from this compound, as HIV integrase inhibitors. This research investigated the impact of various substituents introduced at the 6-position (derived from the 6-chloro position of the starting material). The study identified novel substituents that were highly effective, with the best compounds retaining efficacy against a broad panel of drug-resistant HIV strains. google.com

The table below summarizes SAR findings for tubulin polymerization inhibitors derived from this compound. gu.se

Compound IDR3 Group on PyridineR4 Group on PyridineLinker AmineGI50 (μM) on A549 cell line
6a -COOCH3-Cl-N(CH3)-0.31
6b -COOCH3-OCH3-N(CH3)-1.15
6c -COOCH3-NHCH3-N(CH3)-0.41
7c -COOH-Cl-N(CH3)-1.05
7d -COOCH(CH3)2-Cl-N(CH3)-0.28

These studies underscore the value of this compound as a platform for generating focused libraries of compounds, enabling researchers to build a detailed understanding of the structural requirements for potent and selective biological activity.

Investigation of Biological Mechanisms of Action and Target Interactions of this compound Derivatives

This compound is a versatile chemical intermediate recognized for its role as a foundational scaffold in the synthesis of more complex, biologically active molecules. chemimpex.com While research into the direct biological mechanisms of this compound itself is limited, its importance is highlighted in the activities of its derivatives. The investigation of these subsequent compounds provides insight into the potential therapeutic applications stemming from this core chemical structure. These studies focus on how modifications to the this compound backbone can lead to molecules with specific interactions with biological targets.

Enzyme Modulation and Inhibition (e.g., Superoxide Dismutase, Catalase)

Currently, there is a lack of specific published research detailing the direct modulation or inhibition of key antioxidant enzymes such as Superoxide Dismutase (SOD) or Catalase by this compound or its immediate derivatives. The primary role of this compound in the literature is that of a precursor in synthetic chemistry. chemimpex.com While it is utilized in biochemical research to study enzyme interactions generally, specific data on its effects on SOD and Catalase are not available in the reviewed scientific literature.

Influence on Cellular Metabolism and Signaling Pathways

Research has demonstrated that derivatives of the closely related 2,6-dichloroisonicotinic acid (INA) can function as effective elicitors, influencing secondary metabolic pathways in plant cell cultures. nih.gov Elicitors are compounds that trigger physiological and morphological responses in plants, often leading to the synthesis of defense compounds.

A study involving a suspension culture of Taxus chinensis investigated two novel synthetic derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), as potential elicitors. The research focused on their ability to induce the biosynthesis of taxuyunnanine C, a bioactive taxoid. The findings indicated that both derivatives significantly increased the accumulation of this secondary metabolite compared to the control group and even compared to the parent compound, INA. nih.gov

When 100 µM of TFINA or DPCEJ was added to the cell culture, it resulted in a high content of taxuyunnanine C. This suggests that the 2,6-dichloro-substituted pyridine core, provided by the precursor, is a key structural feature for inducing this metabolic response. The results highlight the potential for using synthetic analogues based on this scaffold as promising elicitors for inducing secondary metabolism in plant cell cultures. nih.gov

Table 1: Effect of 2,6-dichloroisonicotinate Derivatives on Taxuyunnanine C (Tc) Production in Taxus chinensis Cell Culture nih.gov
CompoundConcentration (µM)Taxuyunnanine C Content (mg g⁻¹)Fold Increase vs. Control
ControlN/A13.7 ± 1.01.00
Isonicotinic Acid (INA)10017.1 ± 0.91.25
Trifluoroethyl 2,6-dichloroisonicotinate (TFINA)10021.6 ± 2.01.58
2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ)10027.7 ± 1.02.02

Antitumor and Cytotoxic Activity Research

Direct investigations into the antitumor and cytotoxic properties of this compound itself are not extensively documented in publicly available scientific literature. Its primary role in medicinal chemistry and pharmaceutical research is as a starting material or intermediate for the synthesis of more complex molecules. chemimpex.com These resulting compounds may then be evaluated for a range of biological activities, including potential anticancer effects. However, specific studies detailing the synthesis of derivatives from this compound and their subsequent evaluation for antitumor or cytotoxic activity are not specified in the reviewed sources.

Applications in Agrochemical and Materials Science Research

Development of Crop Protection Agents

The structural backbone of methyl 2,6-dichloronicotinate is a key component in the architecture of modern synthetic pesticides. Its utility as a foundational building block has been pivotal in the creation of novel insecticides and herbicides designed for enhanced efficacy and targeted action.

Role as an Intermediate in Insecticide and Herbicide Synthesis

This compound is a significant intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides, contributing to improved crop yields and protection against pests. google.com The pyridine (B92270) ring is a core structural motif in numerous potent crop protection agents, and dichlorinated derivatives like this compound are crucial starting materials for building the complex molecules required for pesticidal activity. googleapis.comresearchgate.net

The reactivity of the chlorine atoms on the pyridine ring allows for their substitution, enabling the introduction of various functional groups to create a diverse range of derivatives. This chemical versatility is essential for developing active ingredients with specific modes of action. While direct synthesis pathways from this compound to specific commercial products are often proprietary, its structural elements are present in several important classes of pesticides. For instance, the broader class of pyridinecarboxamides and neonicotinoid insecticides feature the substituted pyridine core that can be derived from such precursors. nih.govcotton.org

The table below lists examples of pyridine-based agrochemicals, illustrating the importance of the substituted pyridine scaffold in modern crop protection.

Agrochemical Class Example Compound Primary Use Core Structure Relevance
PyridinecarboxamideFlonicamid (B1672840)Insecticide (Aphicide)Features a pyridinecarboxylic acid amide structure. cotton.org
NeonicotinoidNitenpyramInsecticideContains a chloropyridinylmethyl moiety. nih.gov
Pyridine HerbicideClopyralidHerbicideA chlorinated pyridinecarboxylic acid.
AryloxyphenoxypropionateFluazifop-P-butylHerbicideA pyridine derivative used for grass control. researchgate.net

Studies on Efficacy and Targeted Action in Agrochemical Formulations

Research into agrochemical formulations focuses on maximizing the efficacy of the active ingredient against target pests while minimizing impact on non-target organisms and the environment. Derivatives synthesized from this compound are integral to agrochemicals that exhibit highly specific modes of action.

For example, the neonicotinoid class of insecticides, which includes compounds with a chloropyridinyl structure, acts on the nicotinic acetylcholine (B1216132) receptors in the central nervous system of insects, leading to rapid paralysis and death. nih.gov This targeted action is highly effective against sucking insects. Similarly, pyridinecarboxamide insecticides like flonicamid offer a unique mode of action, primarily affecting the feeding behavior of aphids and other sucking pests, which leads to starvation. cotton.org This specificity makes them valuable tools in integrated pest management (IPM) and resistance management programs. cotton.org

The efficacy of these targeted actions is a direct result of the molecular structure synthesized from intermediates like this compound. The precise arrangement of atoms allows the final compound to bind to specific biological targets in the pest.

Agrochemical Class Example Compound Mode of Action Target Pests
PyridinecarboxamideFlonicamidSelective feeding blocker; affects chordotonal organs. cotton.orgAphids, Whiteflies, Thrips
NeonicotinoidNitenpyramAgonist of the nicotinic acetylcholine receptor (nAChR). nih.govFleas, Aphids, Leafhoppers
Pyridine HerbicideClopyralidSynthetic auxin; disrupts plant growth processes.Broadleaf weeds, especially composites and legumes

Contributions to Advanced Materials Synthesis

Beyond agriculture, the chemical reactivity of this compound has drawn interest in the field of materials science. Researchers are exploring its potential as a monomer or modifying agent in the creation of advanced polymers and functional materials.

Exploration in Polymer and Coating Development

In materials science, this compound is explored for its properties in creating advanced materials, such as polymers and coatings. google.com The presence of multiple reactive sites—the two chlorine atoms and the ester group—allows it to potentially participate in polymerization reactions. It could theoretically be used to synthesize novel polyesters or polyamides. The incorporation of the rigid, aromatic pyridine ring into a polymer backbone can impart desirable thermal and mechanical properties.

While specific commercial polymers or coatings based on this compound are not widely documented in publicly available literature, the general strategy of using halogenated aromatic compounds in polymer synthesis is well-established for creating materials with specialized properties.

Research into Functional Materials with Enhanced Durability and Environmental Resistance

The inclusion of the dichloropyridine moiety from this compound into a polymer structure is being investigated for its potential to enhance durability and resistance to environmental factors. google.com The chlorine atoms and the nitrogen-containing aromatic ring can contribute to increased thermal stability, chemical resistance, and inherent flame-retardant properties in the final material.

Research in this area aims to develop functional materials that can withstand harsh conditions, such as high temperatures, corrosive chemicals, and UV radiation. The development of such durable polymers and coatings is critical for applications in aerospace, electronics, and industrial manufacturing. However, detailed studies and performance data for materials specifically synthesized from this compound are still emerging within the scientific community.

Environmental and Toxicological Research Perspectives

Degradation Pathways and Environmental Fate Studies

Understanding the degradation pathways and environmental fate of Methyl 2,6-dichloronicotinate is essential to predict its persistence, mobility, and potential for bioaccumulation. Such studies would typically investigate how the compound breaks down under various environmental conditions.

Hydrolytic Stability Investigations

Hydrolysis is a key degradation pathway for many organic compounds in the environment, involving the reaction with water. The hydrolytic stability of this compound would be determined by its ester linkage. Studies would typically measure the rate of hydrolysis at different pH values and temperatures to determine the compound's persistence in aquatic environments. The general mechanism for ester hydrolysis can be catalyzed by either acids or bases, leading to the formation of the parent carboxylic acid (2,6-dichloronicotinic acid) and methanol (B129727). libretexts.orglibretexts.orgyoutube.comyoutube.com The rate of this process is crucial for assessing how long the parent ester compound would persist in various water bodies.

Metabolomic and Ecotoxicological Impact Assessments

Metabolomic and ecotoxicological studies are vital for understanding the biological effects of this compound on organisms and ecosystems.

Metabolomics would be employed to investigate the biochemical changes within an organism upon exposure to the compound. This would involve analyzing the full range of small-molecule metabolites to identify biomarkers of exposure and effect, providing insights into the mechanisms of toxicity.

Ecotoxicological assessments would evaluate the adverse effects on different trophic levels, from microorganisms to plants, invertebrates, and vertebrates. Standardized tests would determine acute and chronic toxicity, including endpoints such as mortality, growth inhibition, and reproductive effects. For a compound used in pesticide synthesis, there would be a particular focus on its potential impact on non-target organisms. nih.govresearchgate.netnih.govmdpi.com

Research on Waste Management and Detoxification Strategies in Laboratory Contexts

Given its use in chemical synthesis, the development of effective waste management and detoxification strategies for this compound in a laboratory setting is important. Research in this area would focus on methods to treat laboratory waste containing this halogenated pyridine (B92270). temple.eduub.edu This could include exploring the efficacy of various chemical treatments, such as advanced oxidation processes, or bioremediation approaches to degrade the compound into less harmful substances. nih.gov Proper disposal protocols for halogenated organic compounds are critical to prevent environmental contamination. wsu.edupostapplescientific.com

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

Innovations in catalysis are expected to play a crucial role. The development of selective catalysts can offer alternatives to stoichiometric reagents, which are often a major source of waste. nih.gov Furthermore, methodologies that harness visible light (photocatalysis) or biocatalytic techniques are emerging as powerful, environmentally benign alternatives to traditional synthetic methods. researchgate.netcuestionesdefisioterapia.com These approaches often allow for reactions to be conducted under milder conditions, reducing energy consumption. mlsu.ac.inacs.org

Table 1: Comparison of Synthetic Approaches for Halogenated Nicotinic Acid Derivatives

Feature Traditional Synthesis Emerging Sustainable Methodologies
Reagents Often employs stoichiometric and hazardous reagents like phosphorus oxychloride and phosphorus pentachloride. google.com Focus on catalytic amounts of selective reagents, biocatalysts, or photocatalysts. cuestionesdefisioterapia.com
Energy Consumption May require high temperatures and pressures, leading to significant energy use. nih.gov Aims for reactions at ambient temperature and pressure. mlsu.ac.inacs.org
Waste Generation Can produce substantial amounts of by-products, contributing to a high E-factor (weight of waste/weight of product). acs.org Designed to maximize atom economy and prevent waste formation at the source. nih.govmlsu.ac.in
Process Steps Often involves multiple steps, including protection and deprotection of functional groups. google.com Aims to reduce the number of derivatization steps. nih.govresearchgate.net

| Starting Materials | Typically reliant on petroleum-based feedstocks. | Exploration of renewable feedstocks from biomass. nih.govrsc.org |

Exploration of New Biological Targets and Therapeutic Applications

Methyl 2,6-dichloronicotinate serves as a valuable scaffold for medicinal chemists to synthesize derivatives with potential pharmacological activities. The presence of two chlorine atoms allows for differential substitution, enabling the creation of diverse molecular libraries for screening against various biological targets. Research in this area is moving towards the rational design of derivatives aimed at novel and challenging targets implicated in a range of diseases. semanticscholar.org

Derivatives of heterocyclic compounds, including pyridines, are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netnih.gov Future work will likely focus on designing this compound derivatives that can act as inhibitors for specific enzymes like kinases, proteases, or transferases, which are often dysregulated in diseases such as cancer or tuberculosis. nih.govmdpi.com The goal is to develop highly selective and potent agents by modifying the core structure to achieve optimal interactions with the active site of a target protein. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Target(s) Rationale
Oncology Kinases, Tyrosine Kinases (e.g., c-Met), Proteases Many pyridine-based compounds show cytotoxic activity against cancer cell lines; targeted kinase inhibition is a proven anti-cancer strategy. nih.govmdpi.comnih.gov
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase), Fungal proteins, Viral proteases Heterocyclic compounds are a rich source of antimicrobial agents. researchgate.netnih.gov Targeting cell wall biosynthesis enzymes like Galactofuranosyltransferase 2 (GlfT2) is a key anti-tuberculosis strategy. nih.gov
Inflammatory Diseases Cyclooxygenase (COX) enzymes (COX-1, COX-2) Certain complex organic molecules show strong interactions with COX enzymes, suggesting a pathway to new anti-inflammatory drugs. researchgate.net
Neurodegenerative Diseases Acetylcholinesterase (AChE) Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and computational models can help design potent inhibitors. mdpi.com

| Diabetes | α-amylase, α-glucosidase | Natural products containing heterocyclic motifs have shown potential to inhibit enzymes involved in carbohydrate metabolism, helping to manage blood glucose levels. researchgate.netnih.gov |

Implementation of Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles is becoming a central theme in chemical research and industry. mlsu.ac.inresearchgate.net These principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov For this compound, this involves a holistic assessment of its lifecycle, from synthesis to final application and degradation.

Key green chemistry strategies applicable to this compound include designing for energy efficiency by using methods that operate at ambient conditions, and maximizing atom economy to ensure that most of the starting materials are incorporated into the final product. acs.org The use of safer solvents is another critical area, with a push to replace hazardous solvents with greener alternatives like water or supercritical fluids, or to develop solvent-free reaction conditions. cuestionesdefisioterapia.commlsu.ac.in Furthermore, designing chemical products that degrade into innocuous substances after their functional life is essential to prevent environmental persistence. nih.gov

Table 3: Application of Green Chemistry Principles to this compound

Principle of Green Chemistry Application in Synthesis and Use of this compound
1. Prevention Design syntheses to avoid waste generation from the outset. nih.gov
2. Atom Economy Maximize the incorporation of all reactant atoms into the final product structure. acs.org
3. Less Hazardous Chemical Syntheses Use and generate substances with little to no toxicity. researchgate.net
4. Designing Safer Chemicals Design derivatives to be effective while minimizing inherent toxicity. mlsu.ac.in
5. Safer Solvents and Auxiliaries Minimize or replace hazardous solvents with benign alternatives. cuestionesdefisioterapia.com
6. Design for Energy Efficiency Conduct synthetic steps at room temperature and pressure. nih.gov
7. Use of Renewable Feedstocks Explore bio-based starting materials instead of depleting fossil fuels. researchgate.net
8. Reduce Derivatives Minimize the use of temporary protecting groups to reduce steps and waste. nih.gov
9. Catalysis Employ highly selective catalytic reagents over stoichiometric ones. researchgate.net
10. Design for Degradation Design end-products that can break down into harmless substances after use. nih.gov
11. Real-Time Analysis Develop in-process monitoring to prevent the formation of hazardous by-products. researchgate.net

| 12. Inherently Safer Chemistry | Choose substances and forms that minimize the potential for chemical accidents. nih.gov |

Integration of Advanced Computational and Analytical Tools for Research

The synergy between experimental chemistry and computational modeling is accelerating the pace of discovery. In silico techniques are becoming indispensable for predicting the properties of molecules before they are synthesized, saving significant time and resources. semanticscholar.org For this compound derivatives, advanced computational tools can guide the design of new compounds with desired activities.

Quantitative Structure-Activity Relationship (QSAR) studies can develop mathematical models that correlate the structural features of derivatives with their biological activity. nih.govmdpi.com Molecular docking simulations can predict how these derivatives will bind to the active site of a biological target, providing insights into the mechanism of action. nih.govnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline, reducing the likelihood of late-stage failures. nih.govmdpi.com

Table 4: Computational and Analytical Tools in this compound Research

Tool/Technique Application Benefit
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of new derivatives based on their molecular structure. nih.govmdpi.com Prioritizes the synthesis of compounds with the highest predicted potency.
Molecular Docking Simulates the binding interaction between a derivative and its biological target (e.g., an enzyme). nih.gov Provides insight into the binding mode and helps optimize the molecular structure for better affinity.
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of the ligand-protein complex over time. mdpi.com Assesses the stability of the binding interaction and conformational changes.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity properties. nih.gov Filters out compounds with poor drug-like properties early in the research process.
High-Throughput Screening (HTS) Rapidly tests large libraries of derivatives for biological activity. Efficiently identifies "hit" compounds for further development.

| Advanced Spectroscopy (e.g., 2D-NMR, LC-MS) | Provides detailed structural characterization and analysis of reaction products. | Confirms the structure of synthesized compounds and identifies impurities. |

Interdisciplinary Research Opportunities with this compound Derivatives

The versatility of the this compound scaffold extends beyond medicinal chemistry, opening doors for exciting interdisciplinary collaborations. The unique electronic and structural properties of its derivatives can be leveraged in materials science and agrochemistry.

In materials science , halogenated organic compounds are used as building blocks for functional materials, such as organic light-emitting diodes (OLEDs), polymers, and metal-organic frameworks (MOFs). Research could explore the synthesis of novel polymers or ligands from this compound derivatives to create materials with tailored electronic, optical, or thermal properties.

In agrochemistry , the pyridine (B92270) ring is a common feature in many successful herbicides and pesticides. researchgate.net There is a continuous need for new agrochemicals that are more effective, selective, and environmentally benign. Collaborative research between chemists and agricultural scientists could lead to the development of new crop protection agents derived from this compound, addressing challenges in global food security.

Table 5: Interdisciplinary Applications and Research Goals

Field Potential Application Research Goal
Medicinal Chemistry Development of new therapeutic agents. Design and synthesize derivatives with high potency and selectivity for novel biological targets.
Agrochemistry Creation of novel herbicides, fungicides, or insecticides. Develop effective and environmentally safe crop protection agents. researchgate.net
Materials Science Synthesis of functional polymers, ligands for MOFs, or organic electronic materials. Create new materials with unique photophysical, thermal, or conductive properties.
Catalysis Design of novel ligands for transition metal catalysts. Develop more efficient and selective catalysts for challenging chemical transformations.

| Computational Chemistry | Development and validation of predictive models. | Build accurate in silico models for activity, toxicity, and material properties to guide experimental work. researchgate.net |

Q & A

Q. What steps ensure reproducibility in flow synthesis of this compound?

  • Protocol :

Calibrate flow rates for MNU (119 mL), KOH (63.5 mL), and acid (66.6 mL) feeds.

Maintain reactor temperature at 25°C ± 1°C.

Quench with acetic acid immediately post-reaction to stabilize the product.

Validate batch consistency via 1^1H NMR and melting point analysis (52°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.